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molecular formula C14H19N5O3 B8489481 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine

6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine

Cat. No. B8489481
M. Wt: 305.33 g/mol
InChI Key: BXYVANSPHDUABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462614B2

Procedure details

In a similar manner as described for Intermediate 18, 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.20 g, 0.67 mmol), 5-bromothiophene-2-carboxylic acid (0.15 g, 0.73 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′tetramethyluronium hexafluorophospahte (0.28 g, 0.73 mmol) and triethylamine (0.20 mL, 1.4 mmol) in N,N-dimethylformamide (10 mL) gave 5-bromo-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)thiophene-2-carboxamide (0.35 g) as a white solid. MS m/z 494, 496 (M+1, M+3).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.15 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrC1C=C(C=CC=1)C(NC(C1[N:15]=[N:14][C:13]([NH:16][C:17]2[CH:22]=[C:21](OC)[C:20](OC)=C(OC)C=2)=NC=1)C)=O.[NH2:32][CH:33]([C:35]1[N:40]=[N:39][C:38]([NH:41][C:42]2[CH:47]=[C:46]([O:48][CH3:49])[C:45]([O:50][CH3:51])=[C:44]([O:52][CH3:53])[CH:43]=2)=[N:37][CH:36]=1)[CH3:34].[Br:54][C:55]1[S:59][C:58]([C:60](O)=[O:61])=[CH:57][CH:56]=1.C([N:65](CC)CC)C.[CH3:70][N:71]([CH3:74])[CH:72]=[O:73]>>[N:14]1([O:73][C:72]([N:37]([CH3:38])[CH3:36])=[N+:71]([CH3:74])[CH3:70])[C:13]2[N:16]=[CH:17][CH:22]=[CH:21][C:20]=2[N:65]=[N:15]1.[Br:54][C:55]1[S:59][C:58]([C:60]([NH:32][CH:33]([C:35]2[N:40]=[N:39][C:38]([NH:41][C:42]3[CH:43]=[C:44]([O:52][CH3:53])[C:45]([O:50][CH3:51])=[C:46]([O:48][CH3:49])[CH:47]=3)=[N:37][CH:36]=2)[CH3:34])=[O:61])=[CH:57][CH:56]=1

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)NC(C)C2=CN=C(N=N2)NC2=CC(=C(C(=C2)OC)OC)OC)C=CC1
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
NC(C)C1=CN=C(N=N1)NC1=CC(=C(C(=C1)OC)OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C)C1=CN=C(N=N1)NC1=CC(=C(C(=C1)OC)OC)OC
Step Five
Name
Quantity
0.15 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.73 mmol
AMOUNT: MASS 0.28 g
Name
Type
product
Smiles
BrC1=CC=C(S1)C(=O)NC(C)C1=CN=C(N=N1)NC1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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